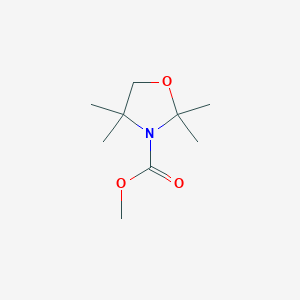![molecular formula C11H17N9O B14134092 2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-aminotetrazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide typically involves multiple steps. One common approach starts with the preparation of 5-aminotetrazole, which is then reacted with an appropriate aldehyde to form the Schiff base. The Schiff base is subsequently reacted with 1-ethyl-3,5-dimethylpyrazole to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
2-(5-aminotetrazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole and pyrazole rings.
Reduction: Reduced forms of the Schiff base.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
2-(5-aminotetrazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The Schiff base moiety may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminotetrazole: Another high-nitrogen tetrazole compound with different substitution patterns.
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: A compound with a similar structure but different functional groups.
Uniqueness
2-(5-aminotetrazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide is unique due to its combination of a tetrazole ring and a pyrazole ring, along with the Schiff base moiety
Properties
Molecular Formula |
C11H17N9O |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
2-(5-aminotetrazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H17N9O/c1-4-19-8(3)9(7(2)16-19)5-13-14-10(21)6-20-17-11(12)15-18-20/h5H,4,6H2,1-3H3,(H2,12,17)(H,14,21)/b13-5+ |
InChI Key |
MMHVAAONWZWEGH-WLRTZDKTSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)CN2N=C(N=N2)N)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)CN2N=C(N=N2)N)C |
solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


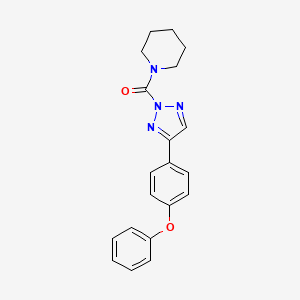

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)


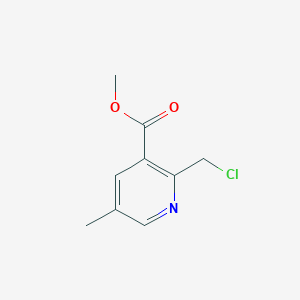
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
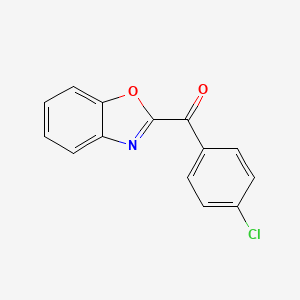
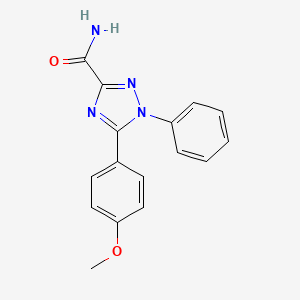
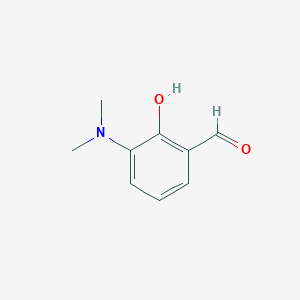
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
